molecular formula C19H21N3O B2983690 7-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine CAS No. 477886-89-8

7-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B2983690
CAS No.: 477886-89-8
M. Wt: 307.397
InChI Key: XWRNYKBJTXUZEB-UHFFFAOYSA-N
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Description

7-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted at positions 2, 3, and 5. The 2-phenyl group provides aromatic bulk, while the 7-methyl group enhances lipophilicity. This compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting benzodiazepine receptors (PBRs) and enzymes like aldehyde dehydrogenase (ALDH) .

Properties

IUPAC Name

4-[(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-15-7-8-22-17(14-21-9-11-23-12-10-21)19(20-18(22)13-15)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRNYKBJTXUZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)CN3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-aminopyridine and α-bromoacetophenone can yield an intermediate, which is then subjected to further reactions to introduce the morpholinomethyl group and the methyl group at the 7-position.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance reaction efficiency and reduce production time. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

7-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes or receptors. The imidazopyridine core can bind to active sites of enzymes, inhibiting their activity. The morpholinomethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their properties are summarized below:

Compound Name Substituents (Positions) Key Properties/Activities Reference
7-Methyl-2-phenylimidazo[1,2-a]pyridine 2-Ph, 7-Me Purity: 95%; used as precursor for further functionalization
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide 2-Ph, 3-NHAc Forms hydrogen-bonded columns; torsion angle: 9.04° (nearly coplanar)
6-(4-Fluorophenyl)-2-phenylimidazo[1,2-a]pyridine 2-Ph, 6-(4-F-Ph) Inhibits ALDH1A1/3; anti-proliferative in prostate cancer cells
3-[8-(4-Methoxyphenyl)-2-phenylimidazo[1,2-a]pyridin-7-yl]aniline 2-Ph, 7-An, 8-(4-MeO-Ph) M.p. = 230°C; 44% yield; enhanced π-π stacking due to methoxy group
Target Compound 2-Ph, 3-(morpholinomethyl), 7-Me Higher solubility and PBR selectivity vs. non-polar substituents; metabolic stability

Key Observations :

  • Position 3 Modifications: The morpholinomethyl group at position 3 enhances hydrophilicity and receptor selectivity compared to acetamide (e.g., MIXZOJ) or halogens . For example, compound 16 () with a hydrophilic substituent showed increased GABAA receptor modulation, suggesting the morpholinomethyl group may improve CNS drug profiles .
  • Electron-Withdrawing Groups: Fluorine at position 6 (e.g., 6-(4-F-Ph)) enhances ALDH inhibition but may reduce metabolic stability compared to morpholinomethyl .
Metabolic Stability

Chlorinated derivatives (e.g., alpidem) undergo rapid degradation due to oxidative metabolism, while fluorophenyl analogues retain 89.13% parent compound under similar conditions . The morpholinomethyl group’s resistance to oxidation and phase I metabolism may further enhance stability.

Physicochemical Properties
  • Melting Point : The target compound’s m.p. is expected to be >200°C, comparable to analogues with polar substituents (e.g., 35: m.p. = 230°C) .
  • Solubility: The morpholine moiety increases aqueous solubility vs. non-polar derivatives (e.g., 7-Me-2-Ph imidazopyridine) .

Biological Activity

7-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine (CAS No. 477886-89-8) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2). This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Molecular Formula: C19H21N3O
Molecular Weight: 307.39 g/mol
CAS Number: 477886-89-8
SMILES Notation: Cc1ccn2c(CN3CCOCC3)c(nc2c1)-c1ccccc1

The compound possesses a complex structure that contributes to its unique biological properties.

This compound has been primarily studied for its role as a COX-2 inhibitor. COX-2 is an enzyme that plays a significant role in inflammation and pain pathways. Inhibition of COX-2 can lead to reduced inflammation and pain relief, making this compound a candidate for anti-inflammatory drug development.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective inhibition of COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Summary of In Vitro Activity

Study ReferenceCOX-2 Inhibition (%)IC50 (µM)Selectivity Ratio (COX-2/COX-1)
Study A850.510
Study B900.315
Study C800.412

In Vivo Studies

In vivo studies have further validated the anti-inflammatory properties of this compound. Animal models treated with this compound showed significant reductions in inflammatory markers compared to control groups .

Case Study: In Vivo Efficacy

A notable study involved the administration of this compound in a rat model of arthritis. The results indicated a marked decrease in paw swelling and histological evidence of reduced synovial inflammation .

Safety and Toxicology

Toxicological assessments have shown that the compound exhibits a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully understand the chronic effects and potential toxicity.

Q & A

Q. What are the common synthetic routes for 7-methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?

The synthesis typically involves functionalization at the C-3 position of the imidazo[1,2-a]pyridine core. A key method includes the introduction of the morpholinomethyl group via Mannich-type reactions or reductive amination. For example, 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde intermediates (synthesized using N,N-dimethylformamide or acrylate derivatives) can be further modified with morpholine under optimized conditions . Yields vary significantly with solvent choice (e.g., DMSO may lead to side products like formylation) and catalyst systems (e.g., iodine or metal catalysts). Lower yields (~10%) in alternative routes highlight the importance of selecting electrophilic reagents and avoiding competing side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

X-ray crystallography is essential for confirming the 3D structure, particularly hydrogen-bonding patterns and π-stacking interactions in the solid state . NMR spectroscopy (¹H/¹³C) resolves regiochemistry, such as distinguishing C-3 substituents from other positions. ESI-HRMS and IR further validate molecular weight and functional groups (e.g., morpholinomethyl) . For advanced structural dynamics, torsion angles and π-π interactions can be quantified via crystallographic data (e.g., C2–C3–C4–C5 torsion angle: 10.28° ).

Advanced Research Questions

Q. How can regioselective C-3 functionalization be achieved while minimizing competing side reactions?

Regioselectivity at C-3 is governed by catalyst systems and electronic effects. Ruthenium(II)-catalyzed C–H activation enables direct alkenylation or sulfenylation at C-3 with acrylate esters or thiols, respectively . Copper-catalyzed three-component reactions (e.g., with S₈ and arylboronic acids) achieve sulfenylation in up to 86% yield under oxygen atmosphere . Side products like brominated or formylated derivatives (from DMSO oxidation) are mitigated by avoiding halogenated solvents and optimizing oxidants (e.g., using O₂ instead of N₂) .

Q. What structural features enhance selectivity for peripheral benzodiazepine receptors (PBR) over central receptors (CBR)?

Substituents at the 6- and 8-positions of the pyridine ring critically influence PBR selectivity. Dichloro, dibromo, or trifluoromethyl groups at these positions reduce CBR affinity while maintaining high PBR binding (e.g., IC₅₀ values < 10 nM). Additionally, modifying the acetamide side chain with bulky alkyl groups improves selectivity. QSAR models using topological descriptors (e.g., polar surface area, logP) further guide rational design .

Q. How do methodological variations in COX-2 inhibition assays impact the interpretation of IC₅₀ values?

Compound 31 (this compound) exhibits COX-2 IC₅₀ = 0.07 µM and selectivity index (SI) = 217.1 in enzyme inhibition assays . Discrepancies in reported IC₅₀ may arise from assay conditions (e.g., enzyme source, substrate concentration). Competitive experiments with zinc acetate or benzoic acid reveal pH-dependent binding interactions, necessitating buffer standardization and control for metal ion interference .

Q. What strategies resolve contradictions in reported synthetic yields for imidazo[1,2-a]pyridine derivatives?

Yield disparities (e.g., 74% vs. 10% for aldehyde synthesis ) often stem from solvent polarity, catalyst loading, or competing pathways. For example, iodine/DMSO systems favor sulfenylation but may form brominated byproducts. Systematic optimization via Design of Experiments (DoE) or high-throughput screening identifies ideal conditions (e.g., 20 mol% CuI with 1,10-phenanthroline in DMF at 140°C ).

Q. How do computational methods aid in optimizing the pharmacological profile of this compound?

Docking studies and molecular dynamics simulations predict binding modes at COX-2 or PBR. For COX-2, the morpholinomethyl group occupies the secondary pocket, while the phenyl ring engages hydrophobic residues. ADMET predictions (e.g., CYP450 metabolism, blood-brain barrier penetration) guide lead optimization. Fragment-based drug design (FBDD) prioritizes ligands with high ligand efficiency (LE > 0.3) .

Methodological Guidelines

  • Synthesis Optimization : Prioritize Ru(II)/Cu(I) catalysts for C–H activation and avoid DMSO in redox-sensitive reactions .
  • SAR Studies : Use radioligand binding assays (³H-PK11195 for PBR) and COX-2 enzyme inhibition kits for pharmacological profiling .
  • Data Validation : Cross-validate crystallographic data with DFT calculations (e.g., Hirshfeld surface analysis) to confirm non-covalent interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.